molecular formula C5H9N3O B8517171 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine

2-(1,3,4-Oxadiazol-2-yl)propan-2-amine

Cat. No.: B8517171
M. Wt: 127.14 g/mol
InChI Key: WVPLOENOVQYETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3,4-Oxadiazol-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-(1,3,4-oxadiazol-2-yl)propan-2-amine

InChI

InChI=1S/C5H9N3O/c1-5(2,6)4-8-7-3-9-4/h3H,6H2,1-2H3

InChI Key

WVPLOENOVQYETA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=CO1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of benzyl 2-(1,3,4-oxadiazol-2-yl)propan-2-ylcarbamate (1 g, 30% purity) and 10% Pd/C (0.06 g) in ethanol (30 mL) was charged with hydrogen balloon and stirred at room temperature overnight. After filtration, it was concentrated to give crude product which was directly used in the next reaction step without further purification but still contained OPPh3 and PPh3; MS: m/e 128.1 [M+H]+.
Name
benzyl 2-(1,3,4-oxadiazol-2-yl)propan-2-ylcarbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 g
Type
catalyst
Reaction Step One
[Compound]
Name
OPPh3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
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reactant
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reactant
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Type
reactant
Reaction Step One
Name
CC(C)(NC(=O)OCc1ccccc1)c1nnco1
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Extracted from reaction SMILES
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reactant
Reaction Step One

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